molecular formula C11H13ClO3 B2533092 4-Chloro-3,5-diethoxybenzaldehyde CAS No. 916344-45-1

4-Chloro-3,5-diethoxybenzaldehyde

Cat. No.: B2533092
CAS No.: 916344-45-1
M. Wt: 228.67
InChI Key: CVGUZCQQVNVWQO-UHFFFAOYSA-N
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Description

4-Chloro-3,5-diethoxybenzaldehyde is an organic compound belonging to the family of benzaldehydes, which are derivatives of benzene with a formyl group at the C1 position. This compound is characterized by the presence of chlorine and ethoxy groups attached to the benzene ring, making it a unique and valuable chemical in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-diethoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chloro-3,5-dihydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. This reaction leads to the substitution of hydroxyl groups with ethoxy groups, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3,5-diethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-diethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,5-diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and properties compared to similar compounds. The ethoxy groups can affect the compound’s solubility, boiling point, and interaction with other molecules .

Properties

IUPAC Name

4-chloro-3,5-diethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGUZCQQVNVWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1Cl)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-3,5-diethoxy-phenyl)-methanol (4.0 g, 17.34 mmol, 1.0 equiv) in THF (40 mL) was added activated MnO2 (15.08 g, 173.4 mmol, 10.0 equiv) and the reaction mixture stirred for 18 h at rt. Filtration through Hyflo Super Cel and purification of the crude material by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane/ethyl acetate provided 3.7 g (92%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.50 (t, J=7.0 Hz, 6H), 4.19 (q, J=7.0 Hz, 4H), 7.07 (s, 2H), 9.89 (s, 1H). 13C NMR (75 MHz, CDCl3): δ 14.61, 65.22, 106.26, 118.64, 135.08, 156.22, 191.01. MS (EI): 229.4 [M]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
15.08 g
Type
catalyst
Reaction Step One
Yield
92%

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